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Introduction
The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a

critical target for the development of universal influenza vaccines. Unlike the highly variable

surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP offers the potential

for broad cross-protection against different influenza A subtypes. A key region of interest within

the NP is the amino acid sequence 266-274, which contains a well-defined cytotoxic T-

lymphocyte (CTL) epitope. This technical guide provides an in-depth analysis of the

immunogenicity of the influenza NP 266-274 epitope, summarizing key quantitative data,

detailing experimental protocols, and visualizing relevant biological pathways and workflows.

The influenza nucleoprotein is a major target for cytotoxic T-lymphocytes (CTLs), which are

crucial for clearing viral infections.[1][2] The NP 265-273 peptide (sequence: ILRGSVAHK) has

been identified as an HLA-A3 restricted CTL epitope.[3] This epitope has been shown to

sensitize target cells for lysis by influenza-immune CTLs and can induce peptide-specific, class

I-restricted CTLs in vitro.[3]
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The immunogenicity of the NP 266-274 epitope has been quantified in several studies,

primarily through the measurement of interferon-gamma (IFN-γ) production and cytotoxic T-

lymphocyte (CTL) activity. The following tables summarize the key quantitative findings from

studies investigating T-cell responses to this specific epitope.

IFN-γ Secretion Assays
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying

the frequency of cytokine-secreting cells at the single-cell level. Intracellular Cytokine Staining

(ICS) followed by flow cytometry is another common method to measure cytokine production

within specific T-cell populations.

Donor HLA
Type

Assay Type Cell Type Stimulant Result Reference

HLA-A3 ELISpot PBMC
NP 265-273

peptide

12 spots per

2.5 x 10^5

cells

[4]

HLA-A*03:01 ICS CD8+ T-cells
NP 265-273

peptide

8.3% (mean)

IFN-γ+ cells
[5]

Cytotoxicity Assays
Cytotoxicity assays measure the ability of CTLs to lyse target cells presenting the specific

epitope. The chromium-51 (⁵¹Cr) release assay is a classic method for quantifying cell-

mediated cytotoxicity.

Effector
Cell Source

Target Cell
Type

Effector:Tar
get Ratio

Stimulant
% Specific
Lysis

Reference

HLA-A3

restricted

CTL line

B-LCL Not specified
NP 265-273

peptide

Lysis

observed
[6]

Note: While the study by Voeten et al. (2000) demonstrated specific lysis of target cells pulsed

with the NP 265-273 peptide, specific quantitative data on the percentage of lysis at various
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effector-to-target ratios was not presented in a tabular format.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of immunogenicity studies.

Below are representative protocols for the key experiments cited in this guide.

IFN-γ ELISpot Assay
This protocol is a generalized procedure for the detection of IFN-γ secreting cells in response

to the NP 266-274 peptide.

Materials:

96-well PVDF membrane ELISpot plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (AP)

BCIP/NBT substrate

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and

antibiotics

Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A3 positive donor

Influenza NP 266-274 peptide (ILRGSVAHK)

Positive control (e.g., Phytohemagglutinin - PHA)

Negative control (medium alone)

Procedure:

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody

overnight at 4°C.
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Blocking: Wash the wells with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours

at 37°C.

Cell Plating: Add 2.5 x 10⁵ PBMCs to each well.

Stimulation: Add the NP 266-274 peptide to the respective wells at a final concentration of 10

µg/mL. Include positive and negative controls in separate wells.

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

Detection: Wash the wells to remove cells. Add biotinylated anti-human IFN-γ detection

antibody and incubate for 2 hours at room temperature.

Enzyme Conjugation: Wash the wells and add Streptavidin-AP. Incubate for 1 hour at room

temperature.

Development: Wash the wells and add BCIP/NBT substrate. Monitor for the appearance of

spots.

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely

and count the spots using an ELISpot reader.

Chromium-51 (⁵¹Cr) Release Assay
This protocol outlines the steps for a standard 4-hour ⁵¹Cr release assay to measure CTL-

mediated lysis of target cells pulsed with the NP 266-274 peptide.

Materials:

Target cells (e.g., HLA-A3 positive B-lymphoblastoid cell line - B-LCL)

Effector cells (CTL line specific for NP 266-274)

Sodium chromate (Na₂⁵¹CrO₄)

Influenza NP 266-274 peptide (ILRGSVAHK)

RPMI 1640 medium + 10% FBS
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96-well round-bottom plates

Gamma counter

Triton X-100 (for maximum release control)

Procedure:

Target Cell Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of ⁵¹Cr for 1 hour at 37°C.

Washing: Wash the labeled target cells three times with RPMI 1640 + 10% FBS to remove

excess ⁵¹Cr.

Peptide Pulsing: Resuspend the labeled target cells and incubate with 10 µg/mL of the NP

266-274 peptide for 1 hour at 37°C.

Assay Setup:

Plate the peptide-pulsed target cells at 1 x 10⁴ cells/well in a 96-well round-bottom plate.

Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

Spontaneous Release Control: Labeled target cells with medium only.

Maximum Release Control: Labeled target cells with 1% Triton X-100.

Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate

for 4 hours at 37°C.

Supernatant Harvesting: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the

supernatant from each well.

Radioactivity Measurement: Measure the radioactive counts (counts per minute - CPM) in

the supernatant using a gamma counter.

Calculation of Specific Lysis:
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% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100

Visualizing Key Processes
Understanding the underlying biological pathways and experimental procedures is facilitated by

visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate

these visualizations.

Antigen Processing and Presentation Pathway for
Influenza NP 266-274
The following diagram illustrates the MHC class I pathway for the presentation of the NP 266-

274 epitope to CD8+ T-cells.
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Caption: MHC Class I antigen presentation pathway for the influenza NP 266-274 epitope.

Experimental Workflow for Assessing Immunogenicity
This diagram outlines a typical experimental workflow for evaluating the immunogenicity of the

influenza NP 266-274 peptide.
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Caption: Experimental workflow for assessing the immunogenicity of the NP 266-274 peptide.
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Conclusion
The influenza nucleoprotein epitope 266-274 is a well-characterized, HLA-A3 restricted target

for cytotoxic T-lymphocytes. The quantitative data, though limited in the breadth of available

studies, consistently demonstrates its ability to elicit robust IFN-γ responses and mediate CTL

activity. The conserved nature of this epitope across different influenza A virus strains

underscores its importance as a component in the design of universal influenza vaccines. The

detailed experimental protocols and visual workflows provided in this guide offer a

comprehensive resource for researchers and drug development professionals working to

harness the potential of this and other conserved viral epitopes for next-generation

immunotherapies. Further research to expand the quantitative dataset, particularly regarding

cytotoxic efficacy across a wider range of effector-to-target ratios and in diverse HLA

backgrounds, will be invaluable in advancing this field.
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[https://www.benchchem.com/product/b12391109#immunogenicity-of-influenza-
nucleoprotein-266-274]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b12391109#immunogenicity-of-influenza-nucleoprotein-266-274
https://www.benchchem.com/product/b12391109#immunogenicity-of-influenza-nucleoprotein-266-274
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12391109?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

